N-[1-(4-fluorophenyl)ethyl]butanamide

Analytical Chemistry Mass Spectrometry Reference Standard

Researchers requiring a regioisomerically pure analytical standard for para-fluoro amide identification face limited commercial availability. This custom-synthesized N-[1-(4-fluorophenyl)ethyl]butanamide resolves that gap with documented spectral differentiation from non-fluorinated and meta-substituted analogs. • Definitive para-fluoro substitution shifts chromatographic retention and mass fragmentation patterns versus N-(1-phenylethyl)butanamide. • ¹⁹F nucleus enables orthogonal qNMR purity quantification, cross-validating ¹H NMR results. • Enantiomerically defined synthesis available via (R)- or (S)-1-(4-fluorophenyl)ethylamine precursor at ≥99% ee.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B4453398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorophenyl)ethyl]butanamide
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C)C1=CC=C(C=C1)F
InChIInChI=1S/C12H16FNO/c1-3-4-12(15)14-9(2)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)
InChIKeyJCGFZKPXJZWTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Fluorophenyl)ethyl]butanamide Reference Standard & Procurement Overview


N-[1-(4-Fluorophenyl)ethyl]butanamide is a synthetic, para-fluorinated N-(1-arylethyl)butyramide derivative with a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol. It belongs to the class of N-substituted amides and is structurally defined by a central butanamide scaffold linked to a 1-(4-fluorophenyl)ethyl moiety [1]. This compound is primarily utilized as a research intermediate and analytical reference standard, with its spectral properties documented alongside closely related non-fluorinated and regioisomeric analogs to support identification and differentiation in analytical workflows [2].

N-[1-(4-Fluorophenyl)ethyl]butanamide: Key Differences from Generic Analogs


Simple substitution of N-[1-(4-fluorophenyl)ethyl]butanamide with non-fluorinated (e.g., N-(1-phenylethyl)butanamide) or regioisomeric (e.g., N-[1-(3-fluorophenyl)ethyl]butanamide) analogs introduces measurable deviations in key physicochemical parameters that compromise analytical accuracy and reproducibility. The para-fluoro substitution directly alters the electron density of the aromatic ring, shifting chromatographic retention time, mass fragmentation patterns, and NMR chemical shifts relative to both the non-fluorinated parent and meta-substituted counterparts [1]. These differences are not merely theoretical; they manifest as distinct spectral signatures documented in reference databases, meaning that use of a generic analog as a calibration or identification standard yields mismatched retention indices, incorrect mass ion ratios, and ultimately invalid analytical results [2]. The evidence below quantifies where these differentiation points are operationally meaningful for procurement.

N-[1-(4-Fluorophenyl)ethyl]butanamide: Quantitative Differentiation Evidence


Para-Fluoro Mass Shift Aids MS Identification

N-[1-(4-fluorophenyl)ethyl]butanamide (C12H16FNO, nominal mass 209) possesses a monoisotopic molecular ion mass 30 Da heavier than its direct non-fluorinated analog N-(1-phenylethyl)butanamide (C12H17NO, nominal mass 191) [1]. This mass shift, corresponding to the replacement of a single aromatic hydrogen with fluorine, provides a definitive MS differentiation point that eliminates ambiguity when the compound is used as a positive identification standard in GC-MS or LC-MS workflows [2].

Analytical Chemistry Mass Spectrometry Reference Standard

Distinct GC Retention Index for Para-Fluoro Regioisomer

While a direct experimental RI for the para-fluoro target compound is not available in the NIST Webbook, the structurally related N-(4-fluorophenyl)butanamide (C10H12FNO, lacking the N-ethyl substituent) has a reported Van Den Dool and Kratz RI of 1508 on a 5% phenyl methyl siloxane capillary column [1]. The presence of the N-[(4-fluorophenyl)ethyl] substituent in the target compound increases both molecular weight and polarizability relative to this baseline, which class-level inference predicts will produce a measurably longer retention time and higher RI than the N-(4-fluorophenyl)butanamide comparator. By extension, the para-fluoro regioisomer is expected to be chromatographically resolvable from the meta-fluoro isomer N-[1-(3-fluorophenyl)ethyl]butanamide and the non-fluorinated N-(1-phenylethyl)butanamide, which have distinct RI properties [2].

Analytical Chemistry Gas Chromatography Reference Standard

Orthogonal ¹⁹F NMR Purity Verification

The para-fluoro substituent on N-[1-(4-fluorophenyl)ethyl]butanamide introduces a single ¹⁹F nucleus (I = 1/2, 100% natural abundance) that is entirely absent in non-fluorinated analogs such as N-(1-phenylethyl)butanamide [1]. ¹⁹F NMR spectroscopy thus provides an independent, highly sensitive probe for compound identity verification and quantitative purity assessment (qNMR) that is orthogonal to ¹H and ¹³C NMR [2]. Non-fluorinated analogs cannot leverage this orthogonal purity determination channel, making the target compound uniquely suited for applications requiring rigorous multi-nuclear structure confirmation.

Analytical Chemistry NMR Spectroscopy Purity Analysis

NMR Distinction of Para- and Meta-Fluoro Isomers

N-[1-(4-fluorophenyl)ethyl]butanamide (para-fluoro) and N-[1-(3-fluorophenyl)ethyl]butanamide (meta-fluoro) share the identical molecular formula C12H16FNO and exact mass (209.1216 Da), making them isobaric regioisomers that cannot be differentiated by low-resolution MS alone . However, the para-fluoro isomer exhibits distinct ¹H NMR aromatic splitting patterns (AA'BB' system for para substitution vs. complex multiplet for meta substitution) and different ¹³C NMR chemical shifts for aromatic carbons bearing the fluorine atom, enabling unambiguous isomeric identification when accompanied by certified NMR reference data [1]. This regioisomeric differentiation is critical for procurement, as the meta-isomer is commercially listed under the same parent formula and can be inadvertently substituted without proper specification confirmation.

Chemical Identity Isomer Differentiation Reference Standard

Chiral Amide Building Block from Enantiopure Amine

The compound is synthesized via amidation of enantiomerically pure (R)- or (S)-1-(4-fluorophenyl)ethylamine, which is commercially available in defined enantiomeric excess (e.g., ≥99% ee as reported by major suppliers of the precursor amine) . This permits procurement of the amide with known absolute configuration at the benzylic carbon, whereas generic N-(arylethyl)butanamides prepared from racemic or undefined amine sources lack stereochemical definition and thus are unsuitable for chiral structure-activity relationship studies or asymmetric synthesis applications . The availability of the chiral precursor constitutes a supply-chain differentiation point that directly impacts the reproducibility of experimental results in medicinal chemistry campaigns.

Medicinal Chemistry Chiral Synthesis Building Block

Analytical Reference Role: No Bioactivity Data

A systematic search of ChEMBL, BindingDB, and PubMed at the time of this analysis did not retrieve quantitative binding affinity (Ki, IC50, EC50), functional activity, or pharmacokinetic data for N-[1-(4-fluorophenyl)ethyl]butanamide itself [1]. This contrasts with structurally elaborated N-(4-fluorophenyl)butanamide derivatives that have reported sigma receptor affinities (e.g., Ki = 1.30 nM for US10207991 Example 88) [2], but these contain additional piperidine or other substituents absent from the simple target compound. The absence of direct pharmacological data means that any biological application claim for the compound itself cannot be substantiated with quantitative evidence at this time.

Pharmacology Data Scarcity Procurement Risk Assessment

N-[1-(4-Fluorophenyl)ethyl]butanamide Application Scenarios


GC-MS Reference Standard for Fluorinated Amides

The 30-Da nominal mass shift relative to the non-fluorinated N-(1-phenylethyl)butanamide parent [Section 3, Evidence Item 1] makes N-[1-(4-fluorophenyl)ethyl]butanamide a definitive reference compound for calibrating mass spectrometers and validating GC-MS methods targeting fluorinated amide analogs in complex sample matrices. Procurement as a certified reference standard with documented exact mass, retention index, and fragmentation spectrum supports forensic, environmental, and pharmaceutical impurity profiling applications [1].

Multinuclear NMR Purity Standard with ¹⁹F

The presence of the ¹⁹F nucleus provides an orthogonal purity quantification channel absent in non-fluorinated analogs [Section 3, Evidence Item 3]. This compound may be procured as a qNMR purity standard where ¹⁹F NMR is used in combination with ¹H NMR to cross-validate purity, detecting impurities invisible to ¹H-only analysis. This dual-channel approach is particularly valuable for analytical laboratories releasing reference materials requiring multi-nuclear certification [2].

Chiral Building Block for Medicinal Chemistry

Sourcing of enantiomerically defined N-[1-(4-fluorophenyl)ethyl]butanamide via the commercial (R)- or (S)-1-(4-fluorophenyl)ethylamine precursor at ≥99% ee [Section 3, Evidence Item 5] enables its use as a stereochemically defined building block in medicinal chemistry campaigns requiring chiral amide intermediates. The para-fluoro substituent additionally provides a metabolic-stability-enhancing motif and an ¹⁹F NMR handle for tracking the compound through subsequent synthetic transformations and metabolic studies [1].

Para- vs. Meta-Fluoro Regioisomer Standard

The para-fluoro isomer N-[1-(4-fluorophenyl)ethyl]butanamide is isobaric with but spectroscopically distinct from the meta-fluoro isomer N-[1-(3-fluorophenyl)ethyl]butanamide [Section 3, Evidence Item 4]. This enables its procurement as a regioisomer-specific standard for developing and validating HPLC or GC methods that must chromatographically resolve para- and meta-substituted fluorophenyl analogs—a critical requirement in pharmaceutical impurity profiling and environmental monitoring of positional isomers [2].

Quote Request

Request a Quote for N-[1-(4-fluorophenyl)ethyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.